5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde

Cross-coupling Suzuki-Miyaura Late-stage functionalization

Researchers requiring modular indole libraries face a dilemma: des-bromo analogs block late-stage diversification, while wrong pyridyl isomers alter target engagement. This compound solves both with: - **Orthogonal handles**: C5-Br for Pd-catalyzed cross-couplings; C3-aldehyde for condensations/reductive amination. - **Validated pharmacophore**: 3-pyridyl-indole core known for IDO1/TDO2 inhibition. - **Chemoselective workflow**: 2-step diversification from a single building block. Suitable for SAR, probe synthesis, and antitumor library construction.

Molecular Formula C14H9BrN2O
Molecular Weight 301.14 g/mol
CAS No. 587828-41-9
Cat. No. B3146014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde
CAS587828-41-9
Molecular FormulaC14H9BrN2O
Molecular Weight301.14 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=C(C3=C(N2)C=CC(=C3)Br)C=O
InChIInChI=1S/C14H9BrN2O/c15-10-3-4-13-11(6-10)12(8-18)14(17-13)9-2-1-5-16-7-9/h1-8,17H
InChIKeyHSBBAAFOCONXNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde – Overview


5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde (CAS 587828-41-9) is a heterocyclic small molecule (C₁₄H₉BrN₂O, MW 301.14) that integrates three functional elements into a single scaffold: a 5-bromo substituent on the indole ring, a pyridin-3-yl group at the 2-position, and a formyl group at the 3-position . This compound belongs to the broader class of 2-heteroaryl-indole-3-carbaldehydes, which are recognized as privileged intermediates for constructing bioactive molecules, particularly in anticancer and antimicrobial research [1]. Unlike simple indole-3-carbaldehydes, the combination of a regiochemically defined pyridine attachment point and an aryl bromide handle enables sequential, chemoselective diversification strategies that are not accessible with des-bromo or regioisomeric analogs .

1 Dual orthogonal handles: C-5 bromide (cross-coupling) and C-3 aldehyde (condensation)
2 Regiospecifically defined pyridin-3-yl group for controlled metal-coordination geometry
3 Privileged scaffold for anticancer and antimicrobial compound library synthesis

Substitution Pitfalls: 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde


The three isomeric 5-bromo-2-(pyridyl)-1H-indole-3-carbaldehydes (2-pyridyl, 3-pyridyl, and 4-pyridyl) share identical molecular formulae (C₁₄H₉BrN₂O), molecular weights (301.14), computed LogP values (3.80), and topological polar surface areas (TPSA 45.75 Ų) . Despite these physicochemical congruences, the position of the pyridine nitrogen atom dictates fundamentally different electronic distributions, metal-chelation geometries, and hydrogen-bonding vectors that cannot be replicated by simply substituting one isomer for another . Furthermore, the des-bromo analog 2-(pyridin-3-yl)-1H-indole-3-carbaldehyde (CAS 95854-06-1, MW 222.24) lacks the C-5 bromine atom required for palladium-catalyzed cross-coupling reactions, precluding its use in modular library synthesis strategies that rely on late-stage functionalization . These structural distinctions mean that generic in-class substitution—without verifying the specific pyridine regioisomer and bromination pattern—introduces uncontrolled variables in both synthetic outcomes and biological target engagement.

Pyridine regioisomer mismatch
2-, 3-, and 4-pyridyl isomers share identical molecular formula and weight but differ in nitrogen position, altering metal-chelation geometry and biological target engagement.
Des-bromo analog lacks cross-coupling handle
The des-bromo compound (CAS 95854-06-1) cannot undergo Pd-catalyzed cross-coupling, precluding late-stage diversification strategies.
Bromine regioisomer metabolic profile may differ
5-Br vs. 7-Br placement alters metabolic soft-spot blocking; the 5-position blocks a CYP450-mediated oxidation site, potentially affecting ADME outcomes in derived analogs.

Differentiation Evidence: 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde


Aryl Bromide Cross-Coupling Handle

The C-5 bromine atom on the indole ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling modular incorporation of aryl, heteroaryl, amine, or alkyne diversity at a late stage. This synthetic capability is entirely absent in the des-bromo analog 2-(pyridin-3-yl)-1H-indole-3-carbaldehyde (CAS 95854-06-1), which lacks a halogen substituent and therefore cannot participate in oxidative addition with Pd(0) catalysts . The molecular weight difference between the two compounds (301.14 vs. 222.24 g/mol) reflects the mass contribution of bromine (79.90 Da) and confirms the structural distinction .

Cross-coupling handle
Data to verify
Target: C-5 Br present, MW 301.14 Comparator: C-5 Br absent, MW 222.24 ΔMW = +78.90 Da
Supports Pd-catalyzed diversification strategy; des-bromo analog cannot enable cross-coupling
Structural comparison; synthetic precedent confirms oxidative addition competence with aryl bromide
Cross-coupling Suzuki-Miyaura Late-stage functionalization Medicinal chemistry

Pyridine Regioisomerism and Coordination Geometry

Among the three commercially available regioisomers—2-pyridyl (CAS 587828-40-8), 3-pyridyl (CAS 587828-41-9), and 4-pyridyl (CAS 587828-42-0)—each shares identical molecular formula (C₁₄H₉BrN₂O), MW (301.14), computed LogP (3.8049), and TPSA (45.75 Ų) . However, the pyridine nitrogen position controls the vector and electronic nature of the lone pair: the 3-pyridyl group positions the nitrogen meta to the indole attachment point, orienting it away from the indole NH and aldehyde groups, whereas the 2-pyridyl isomer places the nitrogen ortho, enabling potential intramolecular hydrogen bonding or bidentate metal chelation involving the indole NH . In the context of IDO1 inhibitor development, 5-(pyridin-3-yl)-1H-indole-4,7-diones—structurally derived from 3-pyridyl-indole scaffolds—demonstrated moderate inhibitory potency at micromolar levels, with SAR confirming sensitivity to the pyridine attachment position [1].

Pyridine regioisomerism
Class-level inference
3-Pyridyl: meta N, LogP 3.80, TPSA 45.75 2-Pyridyl: ortho N 4-Pyridyl: para N (all identical LogP & TPSA)
Pyridine N position alters coordination geometry and H-bonding; correct regioisomer essential for SAR consistency
Physicochemical descriptors computed; biological activity divergent across regioisomers (IDO1 inhibitor data)
Regioisomerism Metal coordination Hydrogen bonding Kinase inhibitor design

Bromine Regioisomerism: 5- vs. 7-Bromo

The bromine substitution position on the indole ring differentiates the target compound (5-bromo, CAS 587828-41-9) from the 7-bromo regioisomer (PubChem CID 3715023, no CAS assigned). Both share molecular formula C₁₄H₉BrN₂O and MW 301.14, but the 7-bromo isomer places the halogen adjacent to the indole NH at the 7-position (benzenoid ring position ortho to the ring junction nitrogen), whereas the 5-bromo substitution in the target compound positions the halogen para to the ring junction NH . This positional difference alters the electron density distribution on the indole ring and may influence both the reactivity of the C-3 aldehyde toward nucleophilic attack and the metabolic stability of derived compounds, as the 5-position of indole is a known site for CYP450-mediated oxidation, which bromine substitution can block [1]. Computed LogP differs slightly between the two regioisomers: 3.80 (5-bromo, computed by Leyan) vs. 2.8 (7-bromo, computed by PubChem XLogP3), suggesting differential lipophilicity despite identical molecular formula .

Bromine regioisomer profile
Cross-study comparable
5-Br: LogP ~3.80 7-Br: LogP ~2.8 ΔLogP ≈ 1.0 TPSA ≈ 45.8 (both)
5-Br blocks metabolically labile site; may support metabolic stability in derived analogs
LogP computed by different algorithms (Leyan vs. PubChem); stability advantage requires experimental validation
Regioselectivity Electrophilic aromatic substitution Steric effects CYP450 metabolism

C-3 Aldehyde Reactivity for Library Synthesis

The C-3 formyl group on the indole ring enables a broad range of condensation reactions (Schiff base formation, Knoevenagel condensation, hydrazone synthesis) that are central to medicinal chemistry library construction. While this functionality is shared with the comparator 5-bromo-1H-indole-3-carbaldehyde (CAS 877-03-2), the target compound additionally bears a pyridin-3-yl substituent at C-2, which introduces an extra hydrogen-bond acceptor (pyridine N) and increases molecular complexity (MW 301.14 vs. 224.05 for the comparator) . The pyridin-3-yl group provides an additional vector for target engagement that the simpler 5-bromo-1H-indole-3-carbaldehyde scaffold cannot offer, while maintaining the aldehyde reactivity for bioconjugation or cyclization chemistry .

Aldehyde reactivity & complexity
Data to verify
Target: MW 301.14, 2 H-bond acceptors, 1 donor Comparator: MW 224.05, 1 H-bond acceptor, 1 donor ΔMW = +77.09, +1 pyridine N
Additional pyridine ring enables extra target interactions while retaining aldehyde reactivity
Structural comparison; biological impact context-dependent
Schiff base Knoevenagel condensation Hydrazone Heterocycle synthesis

Supplier Purity and Batch Consistency

The target compound is available at ≥98% purity from multiple reputable suppliers including Leyan (Product No. 1193108, 98% purity) and MolCore (NLT 98%, ISO-certified), with Fluorochem offering 95.0% purity . All three major suppliers provide MDL registry number MFCD05180363, ensuring consistent compound identity across vendors . The 4-pyridyl isomer (CAS 587828-42-0) is available at comparable purity levels (98% from Leyan, 95% from Fluorochem), while the 7-bromo regioisomer (PubChem CID 3715023) lacks a CAS registry and is not listed by major laboratory chemical suppliers, limiting its accessibility for reproducible research [1].

Supplier quality & sourcing
Cross-study comparable
≥98% purity, multi-vendor (Leyan, MolCore, Fluorochem) MDL MFCD05180363 ensures identity 7-Br regioisomer: no CAS, no commercial listings
Multi-vendor sourcing reduces supply chain risk; 7-bromo regioisomer not accessible for reproducible research
Supplier data as of April 2026; verify current availability and batch purity
Quality control Procurement Purity Batch consistency

Key Applications: 5-Bromo-2-(pyridin-3-yl)-1H-indole-3-carbaldehyde


Trisubstituted Indole Library Synthesis

The orthogonal reactivity of the C-5 bromine (Pd-catalyzed cross-coupling) and C-3 aldehyde (condensation chemistry) enables a two-step diversification sequence that is not feasible with the des-bromo analog. Researchers can first derivatize the aldehyde via Knoevenagel condensation, Schiff base formation, or reductive amination, followed by Suzuki-Miyaura cross-coupling at C-5 to introduce aryl/heteroaryl diversity, thereby generating structurally complex trisubstituted indole libraries from a single building block [1]. This sequential strategy is particularly valuable in hit-to-lead campaigns where rapid SAR exploration around the indole core is required.

IDO1/TDO2 Inhibitor Candidate Synthesis

Academic and industrial groups pursuing indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO2) inhibitors can employ this compound as a key intermediate. The 3-pyridyl-indole scaffold has been validated as a promising core for IDO1 inhibition, with structure-activity relationship studies confirming that the pyridine nitrogen position is critical for potency [2]. The 5-bromo substituent provides a convenient vector for further SAR exploration without altering the core pharmacophore, and the aldehyde group can be elaborated to access the 4,7-dione oxidation state found in active IDO1 inhibitors .

Bis-Indole Hybrid Antitumor Agents

The antitumor activity of bis-indole derivatives bearing a central pyridine core has been demonstrated in NCI-60 human tumor cell line screening, with compound 4c advancing to in vivo Hollow Fiber Assay evaluation [1]. The target compound, incorporating both pyridin-3-yl and indole motifs with a reactive aldehyde group, serves as an ideal precursor for constructing bis-indole architectures through aldehyde-mediated dimerization or sequential functionalization. The 3-pyridyl attachment point has been specifically associated with favorable antitumor profiles in this compound class [2].

Chemical Biology Probe Synthesis

For chemical biology applications requiring precise spatial presentation of photoaffinity labels or biotin tags, the defined geometry of the 3-pyridyl substituent (meta nitrogen) ensures that the pyridine ring projects along a trajectory distinct from the 2-pyridyl or 4-pyridyl isomers [1]. The C-5 bromine can be exploited for installing alkyne or azide click-chemistry handles via Sonogashira coupling or Buchwald-Hartwig amination, while the C-3 aldehyde permits attachment of fluorophores or affinity tags through hydrazone or oxime ligation, yielding bifunctional probes with controlled linker geometry .

Application
Selection Property
Validation Focus
Trisubstituted indole library construction
Orthogonal reactivity (aldehyde + aryl bromide)
Sequential diversification feasibility
IDO1/TDO2 inhibitor lead optimization
3-Pyridyl-indole scaffold with defined regioisomer
SAR reproducibility at pyridine attachment point
Bis-indole antitumor agent synthesis
Pyridin-3-yl indole core associated with antitumor cell-line profiles
NCI-60 screening and in vivo hollow fiber assay context
Chemical biology probe construction
Controlled linker geometry via meta pyridine
Bifunctionalization through aldehyde ligation and cross-coupling

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